2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a phenol group substituted with an ethoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Substitution Reactions: The ethoxy group can be introduced via nucleophilic substitution reactions, where an ethoxide ion reacts with a suitable leaving group on the phenol ring.
Coupling Reactions: The triazole ring can be coupled to the phenol ring using various coupling agents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, triazoles, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit the proliferation of certain cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-(1H-1,2,4-Triazol-1-yl)phenol: Lacks the ethoxy group, making it less hydrophobic.
Uniqueness
2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both the ethoxy group and the triazole ring, which confer specific chemical properties and biological activities. The ethoxy group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-ethoxy-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10-6-8(4-5-9(10)15)11-12-7(2)13-14-11/h4-6,15H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
WDPMGFBEAFSQSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C)O |
Origin of Product |
United States |
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